molecular formula C6H4O3S B010510 2-Formylthiophene-3-carboxylic acid CAS No. 19991-69-6

2-Formylthiophene-3-carboxylic acid

Cat. No. B010510
CAS RN: 19991-69-6
M. Wt: 156.16 g/mol
InChI Key: IZHLGRWNUWACRX-UHFFFAOYSA-N
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Description

2-Formylthiophene-3-carboxylic acid (2FTCA) is an organic compound that has been studied in recent years as a potential therapeutic agent for a variety of diseases. It is a heterocyclic aromatic compound with a five-member ring structure containing a thiophene ring, a formyl group, and a carboxylic acid group. 2FTCA has a wide range of biological activities, including anti-inflammatory, antifungal, and anti-tumor activities. Its chemical structure and biological activities make it an attractive candidate for drug development.

Scientific Research Applications

  • Synthesis of cyclopentathiophenacetic acid derivatives : A study by Jilale et al. (1993) demonstrates the synthesis of cyclopentathiophenacetic acid derivatives from 2- or 3-formylthiophenes, suggesting potential routes for developing new chemical compounds (Jilale, Netchitaïlo, Decroix, & Végh, 1993).

  • Antibacterial activity of thiophene derivatives : Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives showing promising antibacterial activity, indicating potential for antimicrobial drug discovery (Prasad, Angothu, Latha, & Nagulu, 2017).

  • Applications in electrodialysis and wastewater treatment : Bertran et al. (2010) found that Poly(2-thiophen-3-yl-malonic acid) exhibits good thermal stability and electrical conductivity, making it a candidate for selective membranes in electrodialysis and wastewater treatment applications (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010).

  • Electronic properties of thiophene derivatives : Casanovas et al. (2005) studied the structural and electronic effects induced by carboxylic acid substitution in isomeric 2,2′-bithiophenes and oligothiophenes, noting a small increase in the energy gap, which is crucial for electronic applications (Casanovas, Zanuy, & Alemán, 2005).

  • Biosensor for protein detection : Hu, Xia, and Elioff (2016) developed a new terthiophene derivative that acts as a fluorescent biosensor for protein detection, with potential applications in protein analysis (Hu, Xia, & Elioff, 2016).

  • β-lactamase inhibitors : Lange et al. (1985) demonstrated the potential of 3-carboxy-2,3-dihydrothiophenes as β-lactamase inhibitors, which could be useful in developing new antibiotics (Lange, Savard, Viswanatha, & Dmitrienko, 1985).

  • Electrochemical genosensor : Peng et al. (2007) synthesized a functionalized polythiophene substrate for use in a label-free electrochemical genosensor, facilitating the detection of complementary oligonucleotide probes without sample modifications (Peng, Zhang, Spires, Soeller, & Travas-sejdic, 2007).

  • Solar cell efficiency : Yoon et al. (2011) found that poly-TTCA with a carboxylic acid group shows the best solar cell efficiency, with a significant energy conversion efficiency, highlighting its application in solar energy technology (Yoon, Kim, Yoon, Won, & Shim, 2011).

Safety and Hazards

  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Avoid inhalation (H332) .
  • Precautionary Statements : Handle with care. Use appropriate protective equipment. Avoid contact with eyes and skin. Work in a well-ventilated area .

Future Directions

For more detailed information, refer to the Ambeed product page .

properties

IUPAC Name

2-formylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHLGRWNUWACRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355880
Record name 2-formylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19991-69-6
Record name 2-formylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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